methyl 4-methyl-2-[1-(3-nitrophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-[1-(3-nitrophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate is a complex organic compound with a molecular formula of C23H15N3O7S This compound is known for its intricate structure, which includes a chromeno-pyrrol core, a thiazole ring, and a nitrophenyl group
Preparation Methods
The synthesis of methyl 4-methyl-2-[1-(3-nitrophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromeno-pyrrol core: This step involves the cyclization of appropriate starting materials under specific conditions to form the chromeno-pyrrol core.
Introduction of the thiazole ring: The thiazole ring is introduced through a reaction involving thioamide derivatives.
Attachment of the nitrophenyl group: The nitrophenyl group is attached via a nitration reaction using nitric acid.
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.
Chemical Reactions Analysis
Methyl 4-methyl-2-[1-(3-nitrophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl and nitrophenyl groups, using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
Methyl 4-methyl-2-[1-(3-nitrophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-[1-(3-nitrophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, the nitrophenyl group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Methyl 4-methyl-2-[1-(3-nitrophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Methyl 4-methyl-2-[1-(3-aminophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate: This compound has an amino group instead of a nitro group, which may result in different reactivity and biological activity.
Methyl 4-methyl-2-[1-(3-nitrophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-oxazole-5-carboxylate: This compound has an oxazole ring instead of a thiazole ring, which may affect its chemical properties and applications.
Properties
Molecular Formula |
C23H15N3O7S |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[1-(3-nitrophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H15N3O7S/c1-11-20(22(29)32-2)34-23(24-11)25-17(12-6-5-7-13(10-12)26(30)31)16-18(27)14-8-3-4-9-15(14)33-19(16)21(25)28/h3-10,17H,1-2H3 |
InChI Key |
ZNROSZIGFFOGJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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